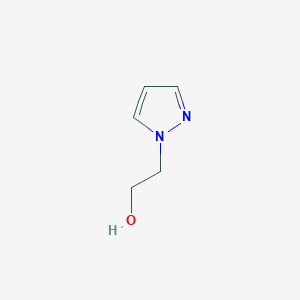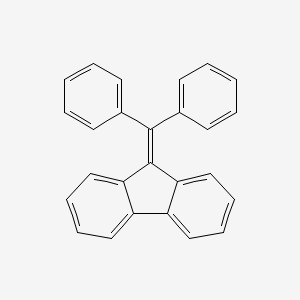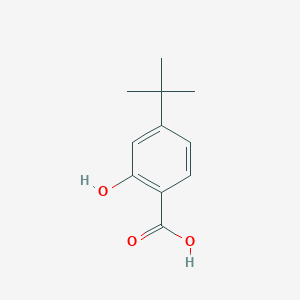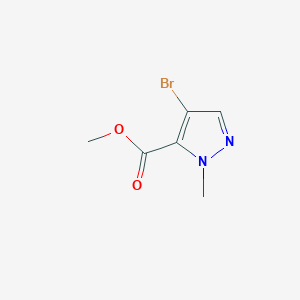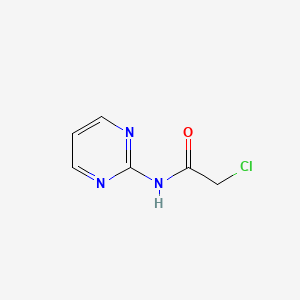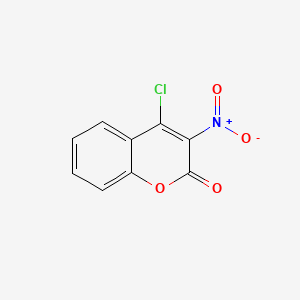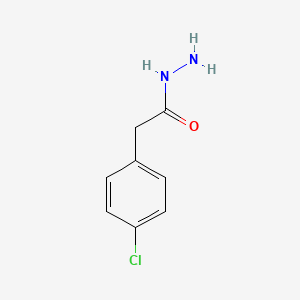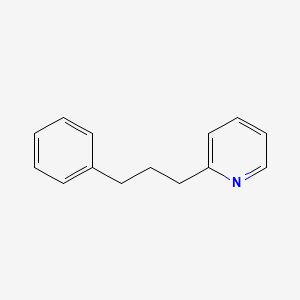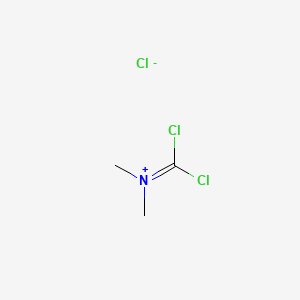
二氯甲基二甲基铵氯化物
描述
科学研究应用
(Dichloromethylene)dimethylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of amide chlorides.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates.
作用机制
Target of Action
(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride, is a compound that primarily targets organic synthesis . It is widely used in organic synthesis, especially as an introducing reagent for allyl protective groups .
Mode of Action
The mode of action of (Dichloromethylene)dimethylammonium chloride involves nucleophilic substitution reactions with amine compounds . This interaction results in the transformation of amines into allyl amines .
Biochemical Pathways
(Dichloromethylene)dimethylammonium chloride affects the biochemical pathways involved in the synthesis of allyl ethers and esters, as well as the construction of carbon-nitrogen bonds . The downstream effects of these pathways include the production of various organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform , which may impact its bioavailability
Result of Action
The molecular and cellular effects of (Dichloromethylene)dimethylammonium chloride’s action include the formation of allyl amines and the synthesis of various organic compounds . These effects are a direct result of the compound’s interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Dichloromethylene)dimethylammonium chloride. For instance, the compound is moisture sensitive , meaning that its stability and efficacy can be affected by the presence of water. Additionally, the compound is known to react violently with water, producing toxic gas . Therefore, it should be handled and stored in a dry environment .
准备方法
Synthetic Routes and Reaction Conditions: (Dichloromethylene)dimethylammonium chloride can be synthesized through the reaction of dimethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(CH₃)₂NH+COCl₂→(CH₃)₂N=CCl₂+HCl
Industrial Production Methods: In industrial settings, the production of (Dichloromethylene)dimethylammonium chloride involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The compound is usually produced in specialized facilities equipped to handle toxic gases and corrosive materials .
化学反应分析
Types of Reactions: (Dichloromethylene)dimethylammonium chloride primarily undergoes substitution reactions. It is known for introducing amide chloride groups into activated substrates, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions:
Reagents: Common reagents used with (Dichloromethylene)dimethylammonium chloride include dimethylamine and phosgene.
Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis and ensure the stability of the compound.
Major Products: The major products formed from reactions involving (Dichloromethylene)dimethylammonium chloride are amide chlorides, which are crucial intermediates in the synthesis of various organic compounds .
相似化合物的比较
Didecyldimethylammonium chloride: A quaternary ammonium compound used as an antiseptic and disinfectant.
Dimethyldioctadecylammonium chloride: A longer-chain analogue used in similar applications.
Uniqueness: (Dichloromethylene)dimethylammonium chloride is unique due to its specific reactivity in forming amide chlorides, which distinguishes it from other quaternary ammonium compounds that are primarily used for their antimicrobial properties .
属性
IUPAC Name |
dichloromethylidene(dimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2N/c1-6(2)3(4)5/h1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILYSFGDCDXQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.99 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-02-3 | |
| Record name | (Dichloromethylene)dimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DICHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCD42T0Q0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


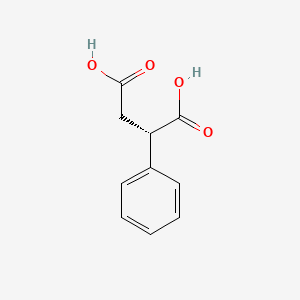
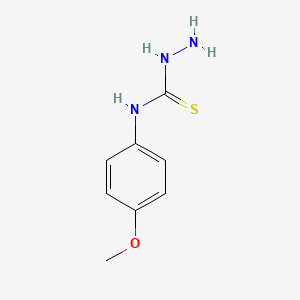
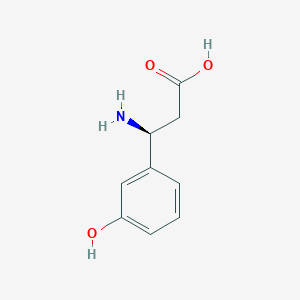
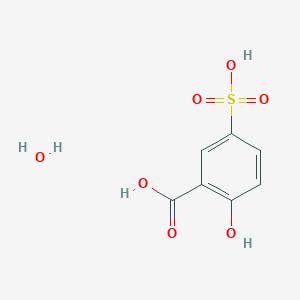
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
